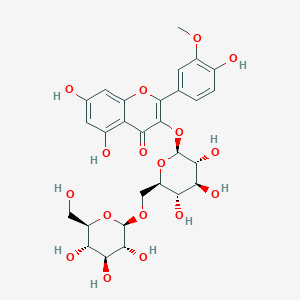![molecular formula C9H10FNO B048874 1-[4-Fluoro-2-(methylamino)phenyl]ethanone CAS No. 124958-64-1](/img/structure/B48874.png)
1-[4-Fluoro-2-(methylamino)phenyl]ethanone
概述
描述
1-[4-Fluoro-2-(methylamino)phenyl]ethanone, also known as 4-FMA, is a synthetic compound that belongs to the phenethylamine and amphetamine classes. It is a designer drug that has gained popularity among recreational drug users due to its stimulant effects. However, 4-FMA has also been studied for its potential scientific research applications.
作用机制
The exact mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone is not fully understood. However, it is known to act as a releasing agent for dopamine, norepinephrine, and serotonin. This leads to an increase in their levels in the brain, resulting in the stimulant effects of the compound. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to inhibit the reuptake of these neurotransmitters, further enhancing their effects.
生化和生理效应
The biochemical and physiological effects of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone are similar to other amphetamines. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, leading to an increase in energy levels. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been shown to increase alertness, focus, and euphoria.
实验室实验的优点和局限性
One advantage of using 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is its similarity to other amphetamines. This makes it a useful reference compound for comparative studies. Additionally, its stimulant effects can be used to study the effects of amphetamines on the central nervous system. However, the use of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone in lab experiments is limited by its potential for abuse and its lack of clinical relevance.
未来方向
There are several future directions for the study of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone. One area of research could focus on the potential therapeutic uses of the compound. For example, it could be studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) or depression. Additionally, further studies could be conducted to better understand the mechanism of action of 1-[4-Fluoro-2-(methylamino)phenyl]ethanone and its effects on the brain. Finally, the potential for abuse and addiction associated with 1-[4-Fluoro-2-(methylamino)phenyl]ethanone could be further studied to better understand its risks and potential for harm.
科学研究应用
1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. It has been shown to have similar effects to other amphetamines such as methamphetamine and MDMA. Therefore, it can be used as a reference compound for comparative studies. Additionally, 1-[4-Fluoro-2-(methylamino)phenyl]ethanone has been used to study the effects of amphetamines on the central nervous system and the potential mechanisms of action.
属性
CAS 编号 |
124958-64-1 |
|---|---|
产品名称 |
1-[4-Fluoro-2-(methylamino)phenyl]ethanone |
分子式 |
C9H10FNO |
分子量 |
167.18 g/mol |
IUPAC 名称 |
1-[4-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)8-4-3-7(10)5-9(8)11-2/h3-5,11H,1-2H3 |
InChI 键 |
KMQUWNASNVJFPB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)F)NC |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)F)NC |
同义词 |
Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]- (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

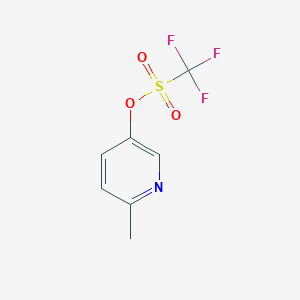
![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
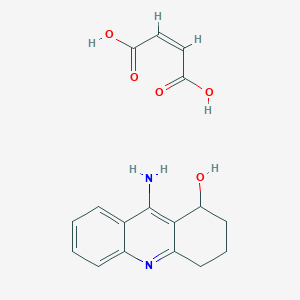
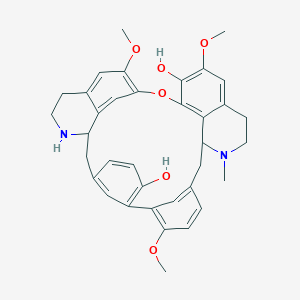
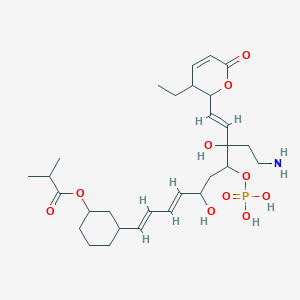
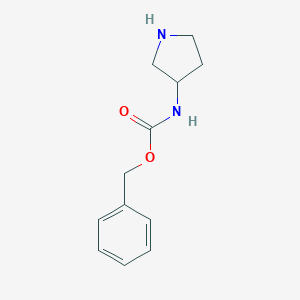
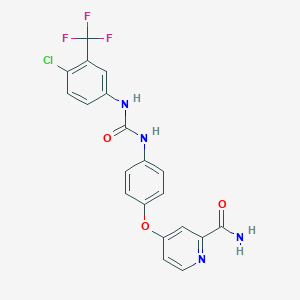
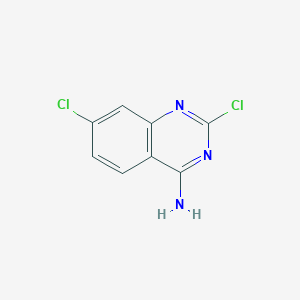
![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B48817.png)
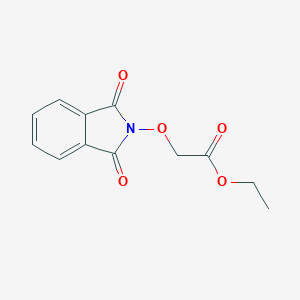
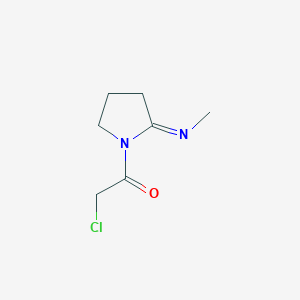
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)
![(1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol](/img/structure/B48826.png)
